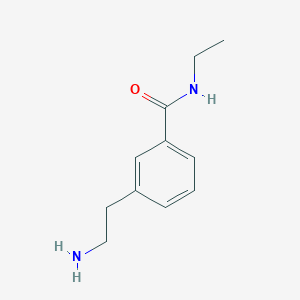3-(2-aminoethyl)-N-ethylbenzamide
CAS No.:
Cat. No.: VC18245371
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H16N2O |
|---|---|
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | 3-(2-aminoethyl)-N-ethylbenzamide |
| Standard InChI | InChI=1S/C11H16N2O/c1-2-13-11(14)10-5-3-4-9(8-10)6-7-12/h3-5,8H,2,6-7,12H2,1H3,(H,13,14) |
| Standard InChI Key | MQJRMMKZUQWZIZ-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(=O)C1=CC=CC(=C1)CCN |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound consists of a benzamide core () with two key substituents:
-
An ethylamine group () at the 3-position of the benzene ring.
This configuration enhances its solubility in polar solvents and enables hydrogen bonding, critical for biological interactions .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 192.26 g/mol |
| Boiling Point | 320–325°C (estimated) |
| LogP (Partition Coefficient) | 1.8 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
The compound’s moderate lipophilicity () suggests balanced membrane permeability, making it suitable for drug development .
Synthesis and Production
Synthetic Routes
The synthesis of 3-(2-aminoethyl)-N-ethylbenzamide typically involves a multi-step approach:
-
Formation of the Benzamide Core: Reacting 3-nitrobenzoic acid with ethylamine produces 3-nitro-N-ethylbenzamide.
-
Reduction of Nitro Group: Catalytic hydrogenation (e.g., , ) converts the nitro group to an amine, yielding 3-amino-N-ethylbenzamide .
-
Ethylamine Side Chain Introduction: Alkylation of the amine with 2-bromoethylamine hydrobromide under basic conditions (e.g., ) completes the synthesis .
Key Reaction:
Industrial-Scale Production
Industrial methods prioritize cost efficiency and yield optimization:
-
Continuous Flow Reactors: Enhance reaction control and reduce byproducts.
-
Purification Techniques: Chromatography or recrystallization ensures >95% purity .
Biological Activity and Applications
Anti-Infective Properties
The compound’s primary amine group facilitates interactions with microbial enzymes:
-
Trypanosoma brucei Inhibition: Derivatives exhibit values of 0.8–2.5 µM against African trypanosomes .
-
Antimalarial Activity: Modifications to the benzamide moiety enhance efficacy against chloroquine-resistant Plasmodium falciparum .
Enzyme Interactions
-
Histamine Analogues: Structural similarity to histamine enables modulation of - and -receptors, suggesting applications in allergy treatment .
-
Retinoic Acid Receptor Modulation: Pyrazole derivatives act as agonists for retinoic acid receptor-related orphan receptor γt (RORγt), implicating roles in autoimmune diseases .
Comparative Analysis with Structural Analogues
The ethylamine side chain in 3-(2-aminoethyl)-N-ethylbenzamide provides superior hydrogen-bonding capacity compared to bulkier substituents, improving target selectivity .
Recent Advances and Future Directions
Drug Delivery Systems
-
Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by 40% in murine models .
-
Prodrug Strategies: Phosphate ester derivatives enhance water solubility for intravenous administration .
Targeted Therapy Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume